3-[(difluoromethyl)sulfanyl]-5-(phenoxymethyl)-4H-1,2,4-triazol-4-amine
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Overview
Description
3-[(Difluoromethyl)sulfanyl]-5-(phenoxymethyl)-4H-1,2,4-triazol-4-amine is a compound belonging to the class of triazoles, which are known for their diverse biological activities Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 3-[(difluoromethyl)sulfanyl]-5-(phenoxymethyl)-4H-1,2,4-triazol-4-amine typically involves the cyclization of hydrazinecarboxamides with difluoroacetic anhydride . This method is efficient and environmentally benign, providing the desired triazole compound in moderate-to-good yields. The reaction proceeds via a tandem reaction of difluoroacetylation, nucleophilic addition, and water elimination .
Chemical Reactions Analysis
3-[(Difluoromethyl)sulfanyl]-5-(phenoxymethyl)-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities.
Industry: The compound can be used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-[(difluoromethyl)sulfanyl]-5-(phenoxymethyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways .
Comparison with Similar Compounds
3-[(Difluoromethyl)sulfanyl]-5-(phenoxymethyl)-4H-1,2,4-triazol-4-amine can be compared with other similar compounds, such as:
- 3-[(Difluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine
- 3-[(Difluoromethyl)sulfanyl]propan-1-amine hydrochloride
These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications
Properties
IUPAC Name |
3-(difluoromethylsulfanyl)-5-(phenoxymethyl)-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N4OS/c11-9(12)18-10-15-14-8(16(10)13)6-17-7-4-2-1-3-5-7/h1-5,9H,6,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYKKGVGPSFWOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(N2N)SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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